molecular formula C25H25N3O3 B10891146 [4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

Cat. No.: B10891146
M. Wt: 415.5 g/mol
InChI Key: FJZPDGSOVGNVJO-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a piperazine derivative featuring a diphenylmethyl group on the piperazine nitrogen and a 3-methyl-4-nitrophenyl moiety attached via a carbonyl group. This structure combines steric bulk from the diphenylmethyl group with electronic effects from the nitro substituent, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone

InChI

InChI=1S/C25H25N3O3/c1-19-18-22(12-13-23(19)28(30)31)25(29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3

InChI Key

FJZPDGSOVGNVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-(Diphenylmethyl)piperazin-1-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Piperazine Substituents
  • Diphenylmethyl Group: The diphenylmethyl group is a key feature in several analogs, such as 4-(diphenylmethyl)piperazin-1-ylmethanone () and (4-bromophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone (). This substituent enhances lipophilicity (logP ~5.2) and may improve receptor binding, as seen in compound 2 (Ki = 21 nM for 5-HT2A receptors) .
Aryl Group Modifications
  • Nitro Substituents: The 3-methyl-4-nitrophenyl group in the target compound introduces a strong electron-withdrawing nitro group, which may influence electronic interactions with receptors. Analog (3-chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone () shows similar nitro placement but lacks the diphenylmethyl group, highlighting the importance of combined substituents .
  • Halogen and Methoxy Substitutions :
    • Bromo () and fluoro () substituents on the aryl ring increase lipophilicity, while methoxy groups () enhance polarity. These modifications affect solubility and membrane permeability .

Physicochemical Properties

Compound Name Piperazine Substituent Aryl Group logP Melting Point (°C) Reference
Target Compound Diphenylmethyl 3-methyl-4-nitrophenyl ~5.5* N/A -
4-(Diphenylmethyl)piperazin-1-ylmethanone Diphenylmethyl 4-fluorophenyl 5.19 N/A
(4-ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone Ethyl 3-methyl-4-nitrophenyl N/A N/A
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-methylphenyl)methanone 4-Hydroxyphenyl 3-methylphenyl N/A 155–156

*Estimated based on analogs. The nitro group may reduce logP slightly compared to halogenated analogs.

Key Research Findings

Diphenylmethyl Importance :

  • The diphenylmethyl group is critical for receptor interaction, as its removal (e.g., in morpholine derivatives; ) reduces binding .

However, they may reduce metabolic stability .

Synthetic Yields :

  • Piperazine coupling reactions typically yield >80% (), suggesting efficient synthesis for the target compound .

Biological Activity

The compound 4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperazine ring and unique functional groups, this compound exhibits various pharmacological properties, which are the focus of this article.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O3C_{25}H_{25}N_{3}O_{3}, with a molecular weight of approximately 415.484 g/mol. The structure includes a piperazine ring, a diphenylmethyl group, and a nitrophenyl moiety, contributing to its distinct chemical properties.

PropertyValue
Molecular FormulaC25H25N3O3
Molecular Weight415.484 g/mol
Formal Charge0
Atom Count56
Chiral Atom Count0
Bond Count59
Aromatic Bond Count18

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects. The biological activity of 4-(Diphenylmethyl)piperazin-1-ylmethanone has been explored through various in vitro and in vivo studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

  • Cardiovascular Effects :
    • A study demonstrated that related compounds produced notable inotropic effects in isolated rat hearts, suggesting potential applications in cardiac therapies .
    • The compound exhibited direct inotropic and vasodilatory effects, indicating its utility in managing cardiovascular conditions .
  • Neurotransmitter Modulation :
    • Similar piperazine derivatives have been shown to interact with neurotransmitter receptors, particularly those involved in mood regulation, which may implicate 4-(Diphenylmethyl)piperazin-1-ylmethanone in antidepressant activities.
  • Acetylcholinesterase Inhibition :
    • Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

The precise mechanisms through which 4-(Diphenylmethyl)piperazin-1-ylmethanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter systems or directly interact with cellular targets involved in various signaling pathways.

Case Studies and Experimental Findings

  • Inotropic Effects : In studies comparing the efficacy of various piperazine derivatives, 4-(Diphenylmethyl)piperazin-1-ylmethanone showed greater potency in inducing cardiac contractility compared to other compounds .
  • Molecular Docking Studies : Virtual screening has revealed that this compound can effectively bind to specific receptors involved in neurotransmission, supporting its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(4-Methylpiperazin-1-yl)-2-nitrobenzenePiperazine ring, nitro groupAntidepressant properties
4-(Diphenylmethyl)piperazineSimilar piperazine structureIntermediate in drug synthesis
3-MethylphenylpiperazineMethyl group on phenylExhibits antipsychotic effects
1-(Phenylethynyl)piperazineEthynyl substituent on piperazinePotential use in cancer therapy

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